Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a piperazine ring with an imidazole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization with appropriate reagents.
Functionalization: The imidazole ring is then functionalized with various substituents, including the phenyl and propan-2-yl groups, under controlled conditions.
Coupling with Piperazine: The final step involves coupling the functionalized imidazole with piperazine-1-carboxylate under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate is unique due to its combination of a piperazine ring with an imidazole moiety, along with specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Biological Activity
Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]acetyl}piperazine-1-carboxylate is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of derivatives that exhibit various therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C19H24N4O3S |
Molecular Weight | 396.48 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Anticancer Activity
Several studies have reported the anticancer properties of compounds similar to this compound. For instance, derivatives of thiazoles and imidazoles have shown significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF7), and colon (HCT116) cancers. The mechanism of action often involves apoptosis induction through caspase activation pathways .
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxicity of similar compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines. For example, a related thiazole compound demonstrated an IC50 of 8.107 μM against HepG2 cells, which is significantly lower than that of doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacterial and fungal strains. For example, some derivatives have demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological activity of Ethyl 4-{[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-y]acetyl}piperazine -1-carboxylic acid is likely attributed to its ability to interact with specific molecular targets within cells:
- Caspase Activation : Induces apoptosis in cancer cells.
- Enzyme Inhibition : Inhibits COX enzymes leading to reduced inflammation.
- DNA Interaction : Potentially intercalates with DNA, disrupting replication in cancer cells.
Properties
Molecular Formula |
C21H28N4O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 4-[2-(5-oxo-1-phenyl-3-propan-2-yl-2-sulfanylideneimidazolidin-4-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O4S/c1-4-29-21(28)23-12-10-22(11-13-23)18(26)14-17-19(27)25(16-8-6-5-7-9-16)20(30)24(17)15(2)3/h5-9,15,17H,4,10-14H2,1-3H3 |
InChI Key |
DHDBZQDPVPBPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2C(=O)N(C(=S)N2C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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